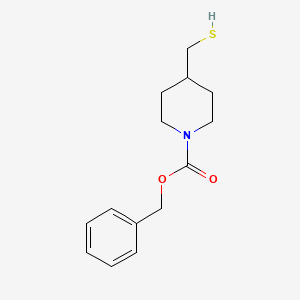

4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13449409

Molecular Formula: C14H19NO2S

Molecular Weight: 265.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO2S |

|---|---|

| Molecular Weight | 265.37 g/mol |

| IUPAC Name | benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H19NO2S/c16-14(15-8-6-13(11-18)7-9-15)17-10-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2 |

| Standard InChI Key | ZMTGCZYHYFYKPX-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CS)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CCC1CS)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Characteristics

-

IUPAC Name: Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate

-

Molecular Formula: CHNOS

-

Molecular Weight: 265.37 g/mol

-

SMILES: C1CN(CCC1CS)C(=O)OCC2=CC=CC=C2

Physical Properties

Synthesis and Preparation

The synthesis of 4-mercaptomethyl-piperidine-1-carboxylic acid benzyl ester typically involves multi-step routes:

Key Synthetic Steps

-

Piperidine Functionalization:

-

Introduction of the mercaptomethyl group via nucleophilic substitution or thiol-ene chemistry. For example, a bromomethyl intermediate may react with a thiol source (e.g., NaSH).

-

-

Protection of the Amine:

-

Deprotection and Purification:

Example Protocol

A reported method for analogous compounds involves:

-

Step 1: Reaction of 4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester with thioacetic acid to introduce the thiol group, followed by hydrolysis .

-

Step 2: Purification using silica gel chromatography (yield: ~70%) .

Applications in Research

Pharmaceutical Intermediates

-

The mercapto group (-SH) serves as a nucleophile in drug design, enabling disulfide bond formation or metal coordination. This compound is a precursor for protease inhibitors and kinase-targeted therapies .

-

Case Study: Analogous piperidine derivatives (e.g., 4-amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester) show activity in central nervous system disorders .

Organic Synthesis

-

Cross-Coupling Reactions: The thiol group participates in Michael additions and click chemistry for constructing complex molecules.

-

Ligand Design: Used in asymmetric catalysis due to the chiral piperidine backbone .

Analytical Characterization

Spectroscopic Data

-

NMR (CDCl):

-

Mass Spectrometry:

-

ESI-MS: m/z 266.1 [M+H].

-

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume